molecular formula C11H13N3 B2651909 1-(2-Phenylethyl)-1h-pyrazol-4-amine CAS No. 28466-65-1

1-(2-Phenylethyl)-1h-pyrazol-4-amine

Cat. No. B2651909
Key on ui cas rn: 28466-65-1
M. Wt: 187.246
InChI Key: DPFFGAWRMASQOT-UHFFFAOYSA-N
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Patent
US09303023B2

Procedure details

To a solution of 4-nitro-1-phenethyl-1H-pyrazole (2.78 g, 12.87 mmol), in EtOAc (6 mL, degassed) and EtOH (18 mL, degassed), PtO2 (235 mg, 1.2 mmol) was added and the reaction mixture was stirred at rt under a H2-atmosphere for 18 h. The mixture was diluted with EtOH, filtered over celite and the filter cake was rinsed with EtOH. The filtrate was concentrated to obtain the title compound I-phenethyl-1H-pyrazol-4-ylamine as red solid. LC-MS conditions A: tR=0.54 min, [M+MeCN+H]+=229.04.
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
235 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[N:6][N:7]([CH2:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:8]=1)([O-])=O>CCOC(C)=O.CCO.O=[Pt]=O>[CH2:9]([N:7]1[CH:8]=[C:4]([NH2:1])[CH:5]=[N:6]1)[CH2:10][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
2.78 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=NN(C1)CCC1=CC=CC=C1
Name
Quantity
6 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
18 mL
Type
solvent
Smiles
CCO
Name
Quantity
235 mg
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt under a H2-atmosphere for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
the filter cake was rinsed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1N=CC(=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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